(S)-(-)-Propranolol hydrochloride (S)-(-)-Propranolol hydrochloride Non-selective β adrenoceptor antagonist. More active enantiomer of propranolol
(S)-(-)-Propranolol is the active enantiomer of propranolol, a β-adrenergic receptor antagonist with log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively. It is also a non-specific serotonin receptor antagonist. Propanolol was one of the first β-adrenergic receptor blockers to be widely used in clinical practice for the treatment of hypertension, angina pectoris, and cardiac ischemia.

Brand Name: Vulcanchem
CAS No.: 4199-10-4
VCID: VC21106274
InChI: InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1
SMILES: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Molecular Formula: C16H22ClNO2
Molecular Weight: 295.80 g/mol

(S)-(-)-Propranolol hydrochloride

CAS No.: 4199-10-4

Cat. No.: VC21106274

Molecular Formula: C16H22ClNO2

Molecular Weight: 295.80 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-Propranolol hydrochloride - 4199-10-4

Specification

Description Non-selective β adrenoceptor antagonist. More active enantiomer of propranolol
(S)-(-)-Propranolol is the active enantiomer of propranolol, a β-adrenergic receptor antagonist with log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively. It is also a non-specific serotonin receptor antagonist. Propanolol was one of the first β-adrenergic receptor blockers to be widely used in clinical practice for the treatment of hypertension, angina pectoris, and cardiac ischemia.

CAS No. 4199-10-4
Molecular Formula C16H22ClNO2
Molecular Weight 295.80 g/mol
IUPAC Name (2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1
Standard InChI Key ZMRUPTIKESYGQW-UQKRIMTDSA-N
Isomeric SMILES CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl
SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Appearance Assay:≥98%A crystalline solid

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